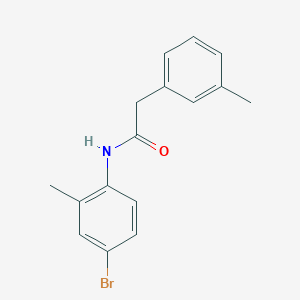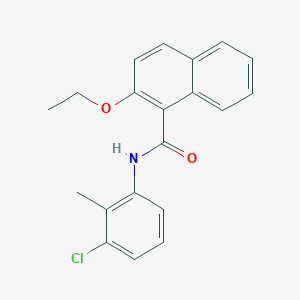
N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide, also known as CLME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CLME is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C19H17ClNO2. In
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This compound has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation, while sparing COX-1, which is involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. These effects are believed to be mediated through the inhibition of COX-2 and the subsequent reduction in the production of inflammatory mediators. This compound has also been shown to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, this compound is also associated with several limitations, including its relatively low potency and selectivity for COX-2. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in various diseases, and the investigation of its mechanism of action at the molecular level. Additionally, the use of this compound as a building block for the synthesis of new organic materials and the development of new analytical methods is an area of active research. Overall, this compound is a promising compound with a wide range of potential applications in various fields.
Méthodes De Synthèse
N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide can be synthesized through a multi-step process, which involves the reaction of 2-ethoxy-1-naphthaldehyde with 3-chloro-2-methylbenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ammonia to yield this compound. The synthesis of this compound has been optimized to increase yield and purity, and various methods have been explored to improve the efficiency of the reaction.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases. This compound has also been explored for its potential use in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers, liquid crystals, and dendrimers. The unique chemical structure of this compound allows for the formation of complex structures with desirable properties such as high thermal stability and optical activity.
In analytical chemistry, this compound has been used as a reagent for the detection and quantification of various analytes, including amino acids, peptides, and proteins. The ability of this compound to selectively bind to specific analytes has made it a valuable tool for the development of new analytical methods.
Propriétés
Formule moléculaire |
C20H18ClNO2 |
|---|---|
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C20H18ClNO2/c1-3-24-18-12-11-14-7-4-5-8-15(14)19(18)20(23)22-17-10-6-9-16(21)13(17)2/h4-12H,3H2,1-2H3,(H,22,23) |
Clé InChI |
CDKSXGIGZBKCIZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C(=CC=C3)Cl)C |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C(=CC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



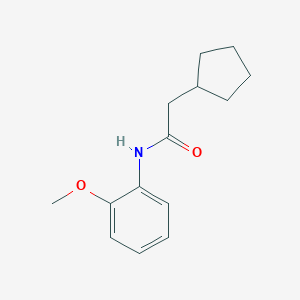
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)




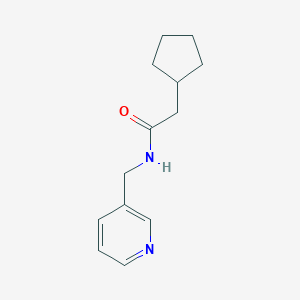

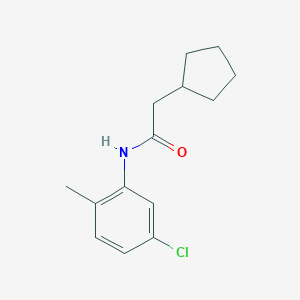
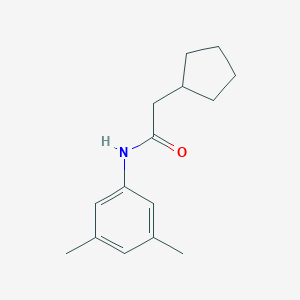

![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
